molecular formula C12H19ClN2O B1434060 N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride CAS No. 1605816-99-6

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride

Cat. No. B1434060
CAS RN: 1605816-99-6
M. Wt: 242.74 g/mol
InChI Key: RQXWWMTUZNQXLM-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s. It belongs to the family of synthetic opioids and has been found to have a high affinity for the mu-opioid receptor. It has gained popularity in recent years due to its potent analgesic effects and has been used in scientific research applications.

Mechanism of Action

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride acts on the mu-opioid receptor in the brain and spinal cord to produce analgesia. It also has sedative effects and can produce feelings of euphoria. The mechanism of action of this compound is similar to that of other opioids, such as morphine.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It can cause respiratory depression, which can be life-threatening in high doses. This compound can also cause nausea, vomiting, and constipation. It has been found to have a high potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride has been used in laboratory experiments as a tool to investigate the mechanisms of opioid action. Its potency and selectivity for the mu-opioid receptor make it a useful tool for researchers. However, its high potential for abuse and dependence means that caution must be taken when using it in laboratory experiments.

Future Directions

There are several future directions for research on N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride. One area of interest is the development of new opioid analgesics that have fewer side effects and a lower potential for abuse and dependence. Another area of interest is the development of new treatments for opioid addiction. This compound may also be useful in investigating the role of the mu-opioid receptor in other physiological processes, such as reward and addiction.

Scientific Research Applications

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide hydrochloride has been used in scientific research for its analgesic effects. It has been found to have a potency that is similar to that of morphine and has been used in animal studies to investigate the mechanisms of opioid action. This compound has also been used in studies investigating the role of the mu-opioid receptor in pain perception.

properties

IUPAC Name

N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-10(11-7-5-4-6-8-11)14(3)12(15)9-13-2;/h4-8,10,13H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXWWMTUZNQXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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